molecular formula C12H18ClN3O B3016557 2-Chloro-N-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide CAS No. 2411261-76-0

2-Chloro-N-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide

Cat. No.: B3016557
CAS No.: 2411261-76-0
M. Wt: 255.75
InChI Key: SJJPAXPXCLGMEG-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-Chloro-N-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-Chloro-N-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

2-Chloro-N-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-N-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-8(13)12(17)15(2)10-5-4-6-11-9(10)7-14-16(11)3/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJPAXPXCLGMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCCC2=C1C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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